molecular formula C19H20O B1237528 1,7-Diphenyl-4-hepten-3-one CAS No. 79559-59-4

1,7-Diphenyl-4-hepten-3-one

Cat. No. B1237528
CAS RN: 79559-59-4
M. Wt: 264.4 g/mol
InChI Key: UDNMYDZHPMNIEQ-RIYZIHGNSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1,7-Diphenyl-4-hepten-3-one, such as 8-phenyl- and 8,8-diphenyl-heptafulvenes, involves specific reactions that enable the formation of the desired molecular structure. These syntheses are characterized by their steps involving electrophilic and nucleophilic reagents reacting at different sites of the system, with reactions such as protonation occurring at specific carbon positions (Komatsu, Fujimori, & Okamoto, 1977).

Molecular Structure Analysis

The molecular structure of this compound and related compounds is crucial for understanding their chemical behavior. The analysis of their structure involves spectroscopic methods and, in some cases, X-ray crystallography to elucidate their geometrical framework, bond lengths, and angles, which are essential for predicting reactivity and interaction with other molecules.

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, showcasing its versatile chemical properties. For instance, compounds with similar structures undergo reactions like [2+2] cycloadditions and exhibit behavior under irradiation, leading to specific product formations without the migration of phenyl groups, which is a common trait in similar chemical structures (Bunce, Taylor, & Holt, 1991).

Scientific Research Applications

1. Phytoestrogens from Curcuma Comosa

1,7-Diphenyl-4-hepten-3-one, along with other diarylheptanoids, was identified in the rhizomes of Curcuma comosa. These compounds exhibited estrogenic-like transcriptional activity, comparable to or higher than the phytoestrogen genistein. The structural features contributing to high estrogenic activity were identified as the presence of an olefinic function conjugated with the aromatic ring at the 7-position, a keto group at the 3-position, and a phenolic hydroxyl group at the p-position of the aromatic ring attached to the 1-position of the heptyl chain (Suksamrarn et al., 2008).

2. Analytical Method Development for Diarylheptanoids

A High-Performance Liquid Chromatography-Diode Array Detector (HPLC-DAD) method was established for the quantification of diarylheptanoids, including this compound, in Curcuma comosa rhizomes and selected pharmaceutical preparations. This method provided a reliable tool for the fingerprint analysis and standardization of diarylheptanoids (Yingngam et al., 2018).

3. Unique Microstructures from Diphenylalanine Analogues

Diphenylalanine and its analogues, including those structurally related to this compound, have been used to form unique microstructures with diverse applications such as energy storage, biosensing, and drug delivery. These structures possess distinct mechanical, optical, and semiconductive properties (Pellach et al., 2016).

4. Antitubercular Activity of Diarylheptanoids

Compounds related to this compound demonstrated promising antitubercular activity against dormant Mycobacterium tuberculosis H37Ra. This highlights the potential of these compounds in developing new therapeutic agents for tuberculosis (Honmore et al., 2016).

5. Photophysical Characteristics in Various Solvents

The photophysical and photochemical properties of compounds like 4,6-diphenyl-3-cyanopyridin-2(1H) thione, structurally analogous to this compound, have been studied to understand thione-thiol tautomeric equilibria and their implications in various solvent polarities (El-Kemary et al., 2000).

6. Network Pharmacology of Curcumae Radix in Depression Treatment

Network pharmacology studies have identified ingredients of Curcumae Radix, including compounds structurally similar to this compound, as potential antidepressants. The study highlighted the molecular targets and pathways involved in treating depression (Wang et al., 2021).

Mechanism of Action

Target of Action

The primary target of 1,7-Diphenyl-4-hepten-3-one (C1) is the Nrf2 pathway . This pathway plays a crucial role in neurodegenerative diseases such as Alzheimer’s disease (AD). The compound also targets pyroptosis-related proteins , which are involved in a form of programmed cell death .

Mode of Action

This compound interacts with its targets by activating the Nrf2 pathway and inhibiting pyroptosis . When Nrf2 is silenced, the positive effects of C1 in inhibiting pyroptosis are inhibited . This indicates that the compound’s action is dependent on the activation of the Nrf2 pathway.

Biochemical Pathways

The compound affects the Nrf2 pathway and the pyroptosis pathway . Activation of the Nrf2 pathway leads to the inhibition of pyroptosis, thus preventing neuron death, which is a common occurrence in neurodegenerative diseases . The compound also decreases the levels of pyroptosis-related proteins .

Pharmacokinetics

It’s known that the compound can improve the proliferation of β-amyloid (aβ)-induced ht22 cells , suggesting that it may have good bioavailability.

Result of Action

This compound has been shown to attenuate cognitive impairment and mitigate pathological damage in APP/PS1 mice, a model for Alzheimer’s disease . It prevents oxidative stress damage and decreases the levels of pyroptosis-related proteins . In vitro experiments showed that C1 can improve the proliferation of Aβ-induced HT22 cells and decrease the levels of pyroptosis-related proteins in them .

Action Environment

It’s worth noting that the compound is a natural diarylheptanoid , suggesting that it may be influenced by factors such as temperature, pH, and light exposure

Safety and Hazards

Contact with skin and eyes should be avoided. Inhalation and ingestion of the dust should also be avoided. If swallowed, immediate medical assistance should be sought . Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

Research has shown that 1,7-Diphenyl-4-hepten-3-one can mitigate Alzheimer’s-like pathology by inhibiting pyroptosis via activating the Nrf2 pathway . This suggests that it could potentially be used in the prevention and treatment of Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

1,7-Diphenyl-4-hepten-3-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with the Nrf2 pathway, a critical regulator of cellular antioxidant responses. By activating Nrf2, this compound enhances the expression of antioxidant enzymes, thereby reducing oxidative stress . Additionally, it inhibits pyroptosis, a form of programmed cell death, by decreasing the levels of pyroptosis-related proteins such as NLRP3, GSDMD, and caspase-1 .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been found to mitigate Alzheimer’s-like pathology by inhibiting pyroptosis and reducing oxidative stress . This compound also influences cell signaling pathways, particularly the Nrf2 pathway, leading to enhanced antioxidant responses and improved cell survival. Furthermore, this compound affects gene expression by upregulating the expression of antioxidant enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the Nrf2 pathway. By binding to Keap1, a negative regulator of Nrf2, this compound releases Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant genes . This activation leads to increased production of antioxidant enzymes, which protect cells from oxidative damage. Additionally, this compound inhibits the activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines and preventing pyroptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound has been found to maintain its neuroprotective effects by continuously activating the Nrf2 pathway and inhibiting pyroptosis . The compound’s stability and degradation rate can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and reduce oxidative stress in Alzheimer’s disease models . At higher doses, potential toxic effects may be observed, including adverse effects on cellular metabolism and function. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to antioxidant responses. It interacts with enzymes such as Nrf2 and Keap1, which play essential roles in regulating cellular redox balance . By activating Nrf2, this compound enhances the expression of antioxidant enzymes, thereby modulating metabolic flux and reducing oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution can affect its bioavailability and overall efficacy in exerting its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with key regulatory proteins such as Nrf2 and Keap1 . This localization allows this compound to modulate gene expression and activate antioxidant responses effectively .

properties

IUPAC Name

(E)-1,7-diphenylhept-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-6,8-12,14H,7,13,15-16H2/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNMYDZHPMNIEQ-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC=CC(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC/C=C/C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79559-59-4
Record name 1,7-Diphenyl-4-hepten-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known biological activities of 1,7-Diphenyl-4-hepten-3-one?

A1: Research suggests that this compound exhibits potential in mitigating Alzheimer's-like pathology by inhibiting pyroptosis, a form of programmed cell death. This effect is attributed to the activation of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. [] Further research is needed to fully elucidate its mechanism of action and explore its therapeutic potential.

Q2: Has this compound demonstrated any feeding deterrent activity against insects?

A2: While not directly studied in the provided research, a closely related compound, this compound, demonstrated feeding deterrent activity against Tribolium castaneum (red flour beetle) adults with a feeding deterrent index of 18.94% at a concentration of 1500 ppm. [] This suggests potential applications in insect pest control, although further research is required.

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